
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a butenedioate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate typically involves the reaction of 4-chloro-2-formylphenol with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-chloro-2-carboxyphenoxy)but-2-enedioate.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)but-2-enedioate.
Substitution: 2-(4-substituted-2-formylphenoxy)but-2-enedioate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(4-bromo-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-fluoro-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-methyl-2-formylphenoxy)but-2-enedioate
Uniqueness
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
64657-40-5 |
|---|---|
Fórmula molecular |
C13H11ClO6 |
Peso molecular |
298.67 g/mol |
Nombre IUPAC |
dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate |
InChI |
InChI=1S/C13H11ClO6/c1-18-12(16)6-11(13(17)19-2)20-10-4-3-9(14)5-8(10)7-15/h3-7H,1-2H3 |
Clave InChI |
JBSKTUMLOIZZBL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
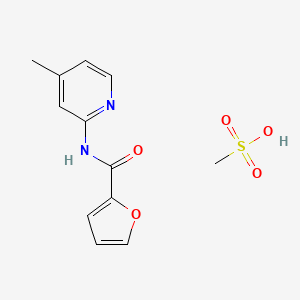

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
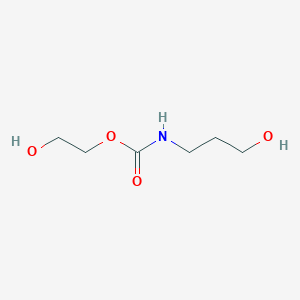
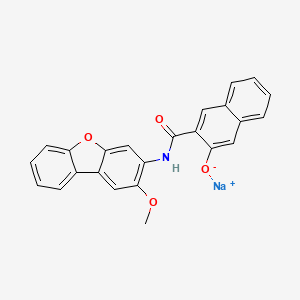
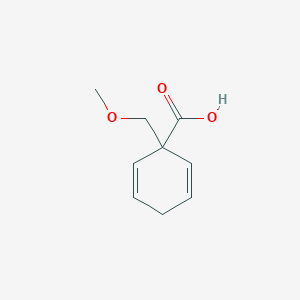
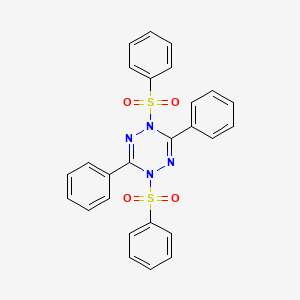
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
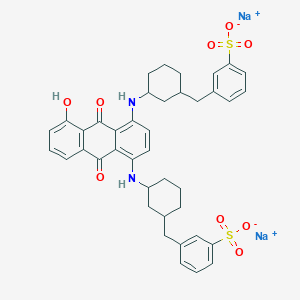
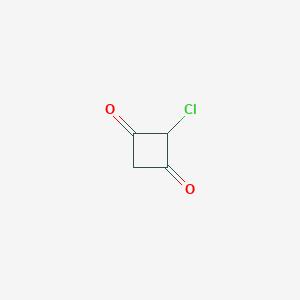
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
